

## Cross-study comparison of SYHA1813 efficacy in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SYHA1813  |           |
| Cat. No.:            | B12380502 | Get Quote |

# SYHA1813 in Solid Tumors: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **SYHA1813** in various solid tumors, benchmarked against established alternative therapies. The data presented is compiled from preclinical and early-phase clinical studies to offer an objective overview for research and development professionals.

#### **Mechanism of Action: A Dual Inhibitor Approach**

**SYHA1813** is a potent, orally available small molecule inhibitor that simultaneously targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This dual-targeting mechanism is designed to both inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in tumor progression and immune suppression.

#### **Signaling Pathway of SYHA1813**





Click to download full resolution via product page

Caption: SYHA1813 dual-inhibits VEGFR and CSF1R pathways.

### **Efficacy in Recurrent High-Grade Glioma**

A Phase I clinical trial of **SYHA1813** included 13 patients with recurrent high-grade gliomas. The study demonstrated manageable toxicities and encouraging preliminary antitumor activity. [1][2]

## **Comparative Efficacy Data**



| Treatment                  | Study<br>Phase               | N                 | Objective<br>Response<br>Rate (ORR)        | 6-Month Progressio n-Free Survival (PFS6) | Median<br>Overall<br>Survival<br>(OS) |
|----------------------------|------------------------------|-------------------|--------------------------------------------|-------------------------------------------|---------------------------------------|
| SYHA1813                   | 1                            | 10<br>(evaluable) | 20% (Partial<br>Response)                  | Not Reported                              | Not Reported                          |
| Temozolomid<br>e           | Meta-analysis<br>of Phase II | 902               | 14%                                        | 27.8%                                     | 65.0% (OS at<br>6 months)             |
| Bevacizumab                | Meta-analysis                | 548               | 55%<br>(Complete +<br>Partial<br>Response) | 45%                                       | 9.3 months                            |
| Lomustine                  | Retrospective                | 113               | 18.8%<br>(Overall<br>Response)             | 20.4%                                     | 8 months                              |
| Bevacizumab<br>+ Lomustine | Phase II                     | 44                | 34%                                        | Not Reported                              | 9-month OS:<br>59%                    |

#### **Experimental Protocols**

- **SYHA1813** (Phase I Trial): Patients with recurrent high-grade gliomas or advanced solid tumors refractory to standard therapy received escalating doses of **SYHA1813** orally, once daily. The starting dose was 5 mg, with dose escalation continuing until the maximum tolerated dose (MTD) was determined. The MTD was established at 15 mg once daily.[1][2]
- Temozolomide (Standard Dosing): Typically administered orally at a dose of 150-200 mg/m<sup>2</sup> for 5 days every 28-day cycle.[3]
- Bevacizumab: Commonly administered intravenously at a dose of 10 mg/kg every 2 weeks.
   [4]
- Lomustine: Administered orally at a dose of 100-130 mg/m² once every 6 weeks.[5]



#### **Efficacy in Metastatic Colorectal Cancer (mCRC)**

The Phase I trial of **SYHA1813** included one patient with colorectal cancer. While limited, this provides a basis for comparison with standard third-line treatments for mCRC.

**Comparative Efficacy Data** 

| Treatment                                   | Study Phase                    | N   | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) |
|---------------------------------------------|--------------------------------|-----|--------------------------------------------------|---------------------------------|
| SYHA1813                                    | 1                              | 1   | Data not<br>available                            | Data not<br>available           |
| Regorafenib                                 | Meta-analysis<br>(vs. Placebo) | -   | 1.9 - 3.2 months                                 | 6.4 - 9.8 months                |
| Trifluridine/Tipira<br>cil                  | Phase III<br>(RECOURSE)        | 800 | 2.0 months                                       | 7.1 months                      |
| Trifluridine/Tipira<br>cil +<br>Bevacizumab | Phase III<br>(SUNLIGHT)        | 492 | 5.6 months                                       | 10.8 months                     |

#### **Experimental Protocols**

- Regorafenib: Administered orally at a starting dose of 160 mg once daily for the first 21 days of each 28-day cycle.
- Trifluridine/Tipiracil (LONSURF®): Administered orally at a dose of 35 mg/m²/dose twice daily on days 1 to 5 and days 8 to 12 of each 28-day cycle.[6]
- Trifluridine/Tipiracil + Bevacizumab: Trifluridine/tipiracil administered as above in combination with bevacizumab given intravenously at 5 mg/kg on days 1 and 15 of each 28-day cycle.[7]

## Preclinical Efficacy in Melanoma

**SYHA1813** has demonstrated significant antitumor efficacy in preclinical xenograft models of both BRAF wild-type and BRAF V600E-mutant melanoma.





**Comparative Preclinical Efficacy Data (Xenograft** 

Models)

| Treatment          | Melanoma Model           | Tumor Growth Inhibition               |
|--------------------|--------------------------|---------------------------------------|
| SYHA1813 (5 mg/kg) | BRAF wild-type (MeWo)    | 72.5%                                 |
| SYHA1813 (5 mg/kg) | BRAF V600E-mutant (A375) | 79.8%                                 |
| Vemurafenib        | BRAF V600E-mutant        | ~50% response rate in clinical trials |

### Clinical Efficacy of Comparators in Metastatic Melanoma

| Treatment                  | Study Phase                     | N   | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) |
|----------------------------|---------------------------------|-----|--------------------------------------------------|---------------------------------|
| Vemurafenib                | Phase III (BRIM-<br>3)          | 675 | 5.3 months                                       | 13.2 months                     |
| Dabrafenib +<br>Trametinib | Pooled Phase III<br>(COMBI-d/v) | 563 | ~11 months                                       | ~25 months                      |
| Nivolumab +<br>Ipilimumab  | Phase III<br>(CheckMate 067)    | 314 | 11.5 months                                      | 72.1 months                     |

#### **Experimental Protocols**

- Vemurafenib: Administered orally at a dose of 960 mg twice daily.[8]
- Dabrafenib + Trametinib: Dabrafenib administered orally at 150 mg twice daily and trametinib at 2 mg once daily.
- Nivolumab + Ipilimumab: Nivolumab administered intravenously at 1 mg/kg and ipilimumab at 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab at 3 mg/kg every 2 weeks.[9]



## **Experimental Workflow for Preclinical Xenograft Studies**



Click to download full resolution via product page

Caption: A typical workflow for preclinical xenograft studies.



#### **Summary and Future Directions**

**SYHA1813** has demonstrated promising anti-tumor activity in both preclinical models and an early-phase clinical trial across a range of solid tumors. Its dual inhibitory mechanism targeting both angiogenesis and the tumor microenvironment presents a rational approach for cancer therapy. In recurrent high-grade glioma, **SYHA1813** has shown objective responses, warranting further investigation in larger, controlled studies to better define its efficacy against standard-of-care treatments. Preclinical data in melanoma is encouraging, suggesting potential efficacy in both BRAF-mutant and wild-type disease. Further clinical development is necessary to establish the role of **SYHA1813** in the treatment landscape of these and other solid tumors. Direct comparative clinical trials will be essential to definitively determine its efficacy relative to existing therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osvepharma.com [osvepharma.com]
- 4. Dose-dependent efficacy of bevacizumab in recurrent glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the Efficacy of an Alternative Regimen of Lomustine in Recurrent GBM A Single Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Success Rate for LONSURF® (trifluridine and tipiracil) tablets | SUNLIGHT, RECOURSE, & TAGS Clinical Trials [lonsurf.com]
- 7. Trial shows improved survival for some metastatic CRC patients | Colorectal Cancer Alliance [colorectalcancer.org]



- 8. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Cross-study comparison of SYHA1813 efficacy in solid tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380502#cross-study-comparison-of-syha1813efficacy-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com